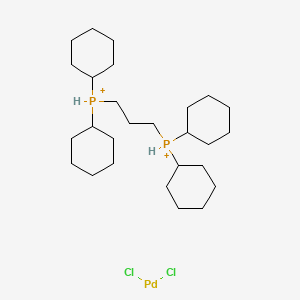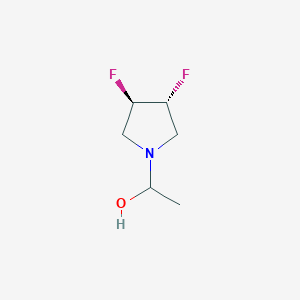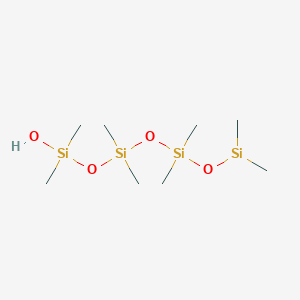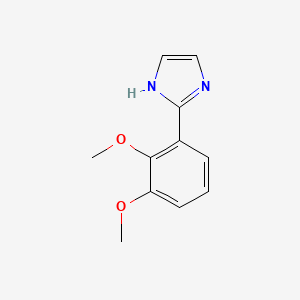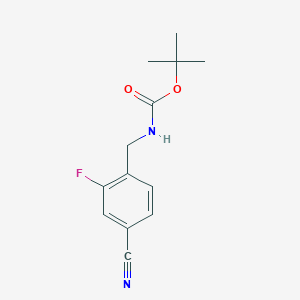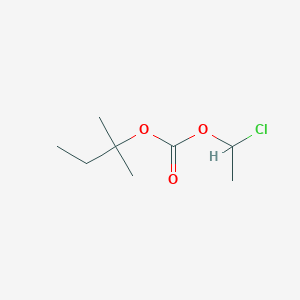
1-Chloroethyl 2-methylbutan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester kann durch die Veresterung von Kohlensäure mit 1-Chlorethanol und 1,1-Dimethylpropanol erfolgen. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern . Die Reaktionsbedingungen umfassen die Einhaltung eines Temperaturbereichs von 60-80 °C und ständiges Rühren, um eine vollständige Reaktion sicherzustellen.
Industrielle Produktionsverfahren
In industriellen Umgebungen umfasst die Produktion von Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester großtechnische Veresterungsprozesse. Die Verwendung von kontinuierlichen Reaktoren und fortschrittlichen Destillationstechniken stellt einen hohen Ertrag und eine hohe Reinheit des Endprodukts sicher. Der Prozess ist optimiert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können den Ester in Alkohole umwandeln.
Substitution: Das Chloratom in der Verbindung kann durch andere Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile wie Natriumhydroxid (NaOH) und Ammoniak (NH3) werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonylverbindungen wie Aldehyden und Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Ester und Alkohole.
Wissenschaftliche Forschungsanwendungen
Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen und Proteinen untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester beinhaltet seinen elektrophilen Charakter, der es ihm ermöglicht, mit nukleophilen Gruppen in biologischen Systemen zu reagieren . Die Verbindung kann mit Enzymen und Proteinen interagieren, was zu verschiedenen biochemischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade umfassen Enzyminhibition und die Modulation von Stoffwechselwegen.
Wirkmechanismus
The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylpropyl ester involves its electrophilic character, which allows it to react with nucleophilic groups in biological systems . The compound can interact with enzymes and proteins, leading to various biochemical effects. The molecular targets and pathways involved include enzyme inhibition and modulation of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Kohlensäure, 1-Chlorethyl-1,1-dimethylethylester
- Kohlensäure, 1-Chlorethyl-1,1-dimethylbutylester
- Kohlensäure, 1-Chlorethyl-1,1-dimethylpentylester
Einzigartigkeit
Kohlensäure, 1-Chlorethyl-1,1-dimethylpropylester ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
104483-20-7 |
|---|---|
Molekularformel |
C8H15ClO3 |
Molekulargewicht |
194.65 g/mol |
IUPAC-Name |
1-chloroethyl 2-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C8H15ClO3/c1-5-8(3,4)12-7(10)11-6(2)9/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WYFONWYSDOYSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC(=O)OC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


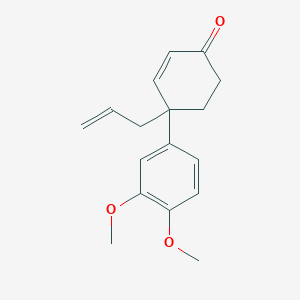

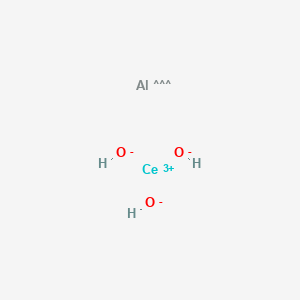
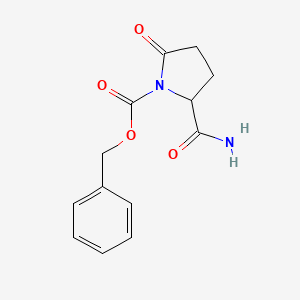
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
